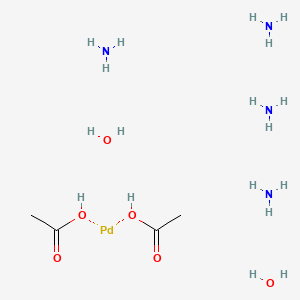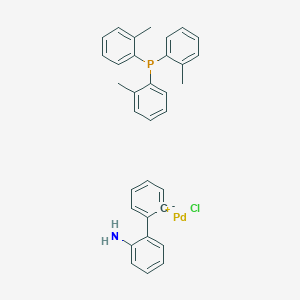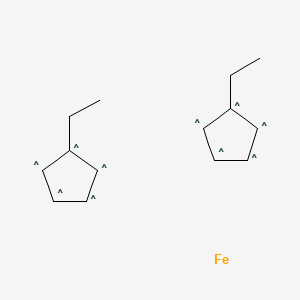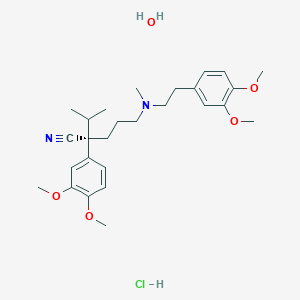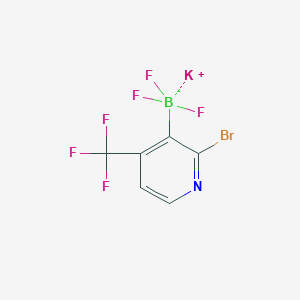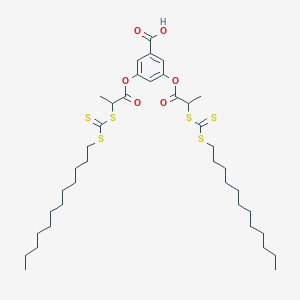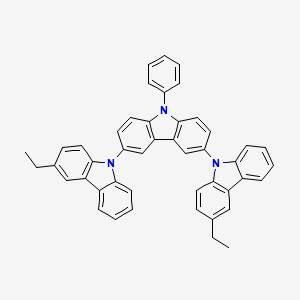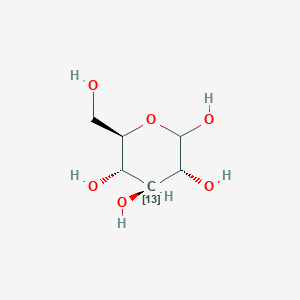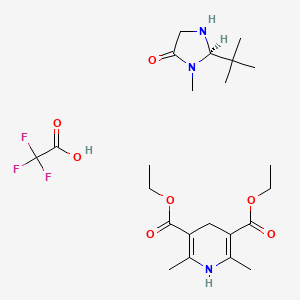
Diacetyloxytin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to off-white solid powder with a melting point of 182.5 to 183°C . This compound plays a crucial role in various applications due to its unique properties.
Preparation Methods
Synthetic Routes:: Diacetyloxytin can be synthesized through the reaction of tin(II) chloride with acetic acid. The balanced chemical equation is as follows:
SnCl2+2CH3COOH→Sn(CH3CO2)2+2HCl
Industrial Production:: Industrial production methods involve large-scale synthesis using tin metal or tin oxide as starting materials. The reaction typically occurs in the presence of acetic acid or acetic anhydride.
Chemical Reactions Analysis
Diacetyloxytin undergoes various reactions:
Oxidation: It can be oxidized to tin(IV) compounds, such as tin dioxide (SnO₂).
Reduction: this compound can reduce other metal ions.
Substitution: It can participate in substitution reactions with other ligands.
Common reagents and conditions:
Oxidation: Oxygen or hydrogen peroxide.
Reduction: Sodium borohydride (NaBH₄) or hydrazine.
Substitution: Various organic and inorganic ligands.
Major products:
- Oxidation: Tin dioxide (SnO₂).
- Reduction: Reduced tin species.
- Substitution: Various tin complexes.
Scientific Research Applications
Diacetyloxytin finds applications in:
Catalysis: It serves as a tin source for high surface area tin oxide catalysts.
Nanoparticle Synthesis: Used in the preparation of Sn-Cu bimetallic nanoparticles.
Polymer Chemistry: Enhances the rate of thermal depolymerization of poly(lactic acid) fibers.
Thin-Film Batteries: Used for tin anode preparation in rechargeable thin-film batteries.
Photochemical Vapor Deposition: Produces tin(IV) oxide thin films .
Mechanism of Action
The exact mechanism by which diacetyloxytin exerts its effects depends on the specific application. For example:
- In catalysis, it likely interacts with reactants and participates in surface reactions.
- In nanoparticle synthesis, it influences nucleation and growth processes.
Comparison with Similar Compounds
Diacetyloxytin stands out due to its stability, ease of synthesis, and versatile applications. Similar compounds include tin(IV) compounds like tin(IV) chloride and tin(IV) oxide .
Remember that this compound’s properties make it a valuable compound in both research and industry
Properties
Molecular Formula |
C4H6O4Sn |
|---|---|
Molecular Weight |
236.80 g/mol |
IUPAC Name |
diacetyloxytin |
InChI |
InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
PNOXNTGLSKTMQO-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O[Sn]OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


